Welcome to the BenchChem Online Store!
molecular formula C22H22 B8458063 1-[2-(4-Tert-butylphenyl)ethenyl]naphthalene CAS No. 582300-42-3

1-[2-(4-Tert-butylphenyl)ethenyl]naphthalene

Cat. No. B8458063
M. Wt: 286.4 g/mol
InChI Key: ZIEMJMJLAJUAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09166174B2

Procedure details

An oven-dried 500 ml three-neck round bottom flask was equipped with a magnetic stir bar, addition funnel and nitrogen inlet connector. The flask was charged with (1-napthylmethyl)triphenylphosphonium chloride (12.07 g, 27.5 mmol) and 200 ml of anhydrous THF. Sodium hydride (1.1 g, 25 mmol) was added in one portion. The mixture became bright orange and was left to stir overnight at room temperature. A solution of 4-tert-butyl-benzaldehyde (7.1 g, 25 mmol) in anhydrous THF (30 ml) was added to the addition funnel with a cannula. The aldehyde solution was added to the reaction mixture dropwise over 45 minutes. Reaction was left to stir at room temperature for 24 hours (orange color went away). Silica gel was added to the reaction mixture and volatiles were removed under reduced pressure. The crude product was purified by column chromatography on silica gel using 5-10% dichloromethane in hexanes. The product was isolated as a mixture of cis- and trans-isomers (6.3 g, 89%) and used without separation. The structure was confirmed by 1H NMR.
Quantity
12.07 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([CH2:12][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:34]([C:38]1[CH:45]=[CH:44][C:41]([CH:42]=O)=[CH:40][CH:39]=1)([CH3:37])([CH3:36])[CH3:35]>C1COCC1>[C:34]([C:38]1[CH:39]=[CH:40][C:41]([CH:42]=[CH:12][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)=[CH:44][CH:45]=1)([CH3:37])([CH3:35])[CH3:36] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
12.07 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC2=CC=CC=C12)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 500 ml three-neck round bottom flask was equipped with a magnetic stir bar, addition funnel and nitrogen inlet connector
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
was left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 24 hours (orange color
Duration
24 h
ADDITION
Type
ADDITION
Details
Silica gel was added to the reaction mixture and volatiles
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using 5-10% dichloromethane in hexanes
CUSTOM
Type
CUSTOM
Details
The product was isolated as a mixture of cis- and trans-isomers (6.3 g, 89%)
CUSTOM
Type
CUSTOM
Details
used without separation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=CC2=CC=CC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.